molecular formula C8H16 B043308 1-Ethyl-1-methylcyclopentane CAS No. 16747-50-5

1-Ethyl-1-methylcyclopentane

Cat. No. B043308
CAS RN: 16747-50-5
M. Wt: 112.21 g/mol
InChI Key: LETYIFNDQBJGPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-Ethyl-1-methylcyclopentane involves various chemical reactions, including the selective tetramerisation of ethylene to form higher 1-alkenes and the copolymerization of ethylene and 1,3-butadiene. These processes illustrate the complexity and versatility of synthesizing cycloalkane derivatives, highlighting the role of catalysts and specific reaction conditions in achieving desired outcomes (Overett et al., 2005); (Pragliola et al., 2013).

Molecular Structure Analysis

The molecular structure of 1-Ethyl-1-methylcyclopentane and related compounds is crucial for understanding their chemical behavior and potential applications. Studies on the molecular structure often involve spectroscopic methods and theoretical calculations to determine the configuration and conformation of molecules. For instance, the structure of ethylene copolymers and the effect of comonomers on polyethylene's crystalline phase have been analyzed to understand how different units affect the material properties (Pragliola et al., 2013).

Chemical Reactions and Properties

1-Ethyl-1-methylcyclopentane participates in various chemical reactions that illustrate its reactivity and potential for forming new compounds. For example, the reaction of ethylene with cycloalkanes and the synthesis of compounds through intramolecular carbolithiation of olefins demonstrate the chemical versatility of cycloalkane derivatives. These reactions are key to synthesizing new materials and understanding the underlying mechanisms of chemical transformations (Krief et al., 1996).

Scientific Research Applications

  • Ethylene Inhibition in Cut Carnations : A study by Sisler, Dupille, and Serek (1996) in "Plant Growth Regulation" found that 1-methylcyclopropene (1-MCP) effectively inhibits ethylene responses in carnation flowers, preventing the natural increase in ethylene production during senescence (Sisler, Dupille & Serek, 1996).

  • Chilling Injury Reduction in Pineapples : Research by Selvarajah, Bauchot, and John (2001) in "Postharvest Biology and Technology" revealed that 1-MCP can control internal browning in cold-stored pineapples, reducing symptoms of chilling injury and ethylene synthesis (Selvarajah, Bauchot & John, 2001).

  • Potential in Fruit Quality Improvement : Watkins (2006) in "Biotechnology Advances" discussed the potential of 1-MCP for improving fruit quality and understanding ethylene's role in ripening and senescence processes, though its commercial potential for various fruits and vegetables remains to be fully realized (Watkins, 2006).

  • Postharvest Quality Maintenance in Horticultural Products : A study by Ergun (2006) in "Derim" highlighted that 1-MCP effectively inhibits ethylene action, maintaining postharvest quality in various fresh horticultural products, presenting itself as a potential solution for postharvest problems in agriculture (Ergun, 2006).

  • Pseudorotation in Cyclopentane Derivatives : Research by McCullough et al. (1959) in the "Journal of the American Chemical Society" showed that cyclopentane and related substances exhibit pseudorotation, and their thermodynamic properties can be accurately predicted using modern methods (McCullough et al., 1959).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided. Special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

1-ethyl-1-methylcyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETYIFNDQBJGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168293
Record name Cyclopentane, 1-ethyl-1- methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-1-methylcyclopentane

CAS RN

16747-50-5
Record name Cyclopentane, 1-ethyl-1- methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1-ethyl-1- methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1-methylcyclopentane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-methylcyclopentane
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Citations

For This Compound
72
Citations
SS Novikov, SI Khromov, TS Nazarova - … of the Academy of Sciences of …, 1957 - Springer
… The catalytic transformations of the cyclopentane hydrocarbons 1-ethyl- 1-methylcyclopentane and 1-methyl-l-propylcyclopentane were studied and compared with the behavior of 1-…
Number of citations: 3 link.springer.com
IA Hossenlopp, DW Scott - The Journal of Chemical Thermodynamics, 1981 - Elsevier
… heat capacity for the real gas and enthalpy of vaporization, determined by vapor-flow calorimetry, are reported for 1,4-dimethylbenzene, ethylbenzene, 1-ethyl-1-methylcyclopentane, …
Number of citations: 37 www.sciencedirect.com
EA Smolenskii, VM Bavykin, AN Ryzhov… - Russian Chemical …, 2008 - Springer
The QSPR problem for cetane numbers of hydrocarbons, a key property of oil fuels, was considered for the first time. Based on the approach developed, calculations have been carried …
Number of citations: 36 link.springer.com
AR Mali, K Vutukuru, MJ Wornat - Proceedings of the Combustion Institute, 2023 - Elsevier
… (1), this time producing the self-reaction product 1-ethyl-1-methylcyclopentane, whose yield … Alternatively, β scission of 1-ethyl-1-methylcyclopentane's antecedent radical can form ethyl …
Number of citations: 0 www.sciencedirect.com
MH Keshavarz - 2012 - nopr.niscpr.res.in
This work introduces a novel, reliable and simple correlation for predicting the flash point of various types of saturated and unsaturated hydrocarbons containing cyclic and acyclic …
Number of citations: 15 nopr.niscpr.res.in
JAM Arroyo, JW Thybaut, GB Marin, PA Jacobs… - Journal of …, 2001 - Elsevier
Isomerization and hydrocracking of a mixture of 1-cyclohexyloctane and dodecane were performed on Pt/H-ZSM-22 in a three-phase Robinson Mahoney reactor with complete internal …
Number of citations: 7 www.sciencedirect.com
BD Gute, SC Basak, D Mills… - Internet Electron. J. Mol …, 2002 - biochempress.com
Motivation. In the past, molecular similarity spaces have been developed from arbitrary sets of molecular properties or theoretical descriptors and the results of property estimation …
Number of citations: 33 biochempress.com
L Catoire, V Naudet - Journal of physical and chemical reference data, 2004 - pubs.aip.org
A simple empirical equation is presented for the estimation of closed-cup flash points for pure organic liquids. Data needed for the estimation of a flash point (FP) are the normal boiling …
Number of citations: 123 pubs.aip.org
RC Santos, JP Leal - Journal of Physical and Chemical Reference …, 2012 - pubs.aip.org
A review on prediction methods for molar enthalpies of vaporization at T= 298.15 K of hydrocarbons is presented. A new method is proposed and compared with six of the most common …
Number of citations: 22 pubs.aip.org
BB Snider, JY Kiselgof - Tetrahedron, 1998 - Elsevier
… cyclization product 1-ethyl-1-methylcyclopentane and acyclic material (eq 1). On the other hand, the Z-isomer gave none of the 6-endo cyclization products and 12% of the 5-exo …
Number of citations: 18 www.sciencedirect.com

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